molecular formula C16H10F3N3O2 B2978058 2,2,2-trifluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide CAS No. 871307-95-8

2,2,2-trifluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide

Cat. No. B2978058
CAS RN: 871307-95-8
M. Wt: 333.27
InChI Key: SZOIASZFGSLHMF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,2,2-trifluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide is complex, involving multiple rings and functional groups. The compound includes a quinoxaline moiety, which is a nitrogen-containing heterocyclic compound . The trifluoroacetamide group adds to the complexity of the molecule .

Scientific Research Applications

Quinoxaline Derivatives in Material Science

  • Quinoxaline derivatives have been explored for their unique structural properties, which are beneficial in the development of materials with specific geometric and electronic features. For instance, certain quinoxaline compounds exhibit tweezer-like geometries and channel-like structures due to self-assembly through weak interactions, potentially useful in molecular recognition and sensor applications (Kalita & Baruah, 2010).

Antimicrobial and Antiprotozoal Properties

  • A study on quinoxaline-oxadiazole hybrids highlighted their promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, suggesting potential applications in developing new antimicrobial and antiprotozoal agents (Patel et al., 2017).

Synthesis and Chemical Reactivity

  • Research on synthesizing diverse 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives via Ugi-4-CR and copper-catalyzed tandem reactions showcases the compound's versatility in accessing structurally varied and complex fused tricyclic scaffolds, crucial for pharmaceutical and materials science research (An et al., 2017).

Luminescent Properties for Sensing and Imaging

  • The synthesis and study of aryl amide type ligands and their lanthanide complexes, derived from quinoxaline derivatives, have demonstrated significant luminescent properties. These findings are relevant for applications in fluorescent sensors and bioimaging, where strong fluorescence emission and the ability to sensitize Eu(III) strongly are of particular interest (Wu et al., 2006).

Antitubercular Activity

  • Investigations into 2-(quinolin-4-yloxy)acetamides have revealed potent in vitro inhibitory activity against Mycobacterium tuberculosis, including drug-resistant strains. These compounds' efficacy, devoid of apparent toxicity to certain cell lines, underscores their potential in developing new antitubercular therapies (Pissinate et al., 2016).

Fluorescent Sensing Applications

  • The development of ratiometric fluorescent sensors for Zn2+ detection, incorporating quinoxaline derivatives, highlights their application in environmental monitoring and bioanalytical assays. Such sensors exhibit high selectivity and sensitivity, fundamental for tracking metal ions in various contexts (Gu et al., 2014).

properties

IUPAC Name

2,2,2-trifluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3O2/c17-16(18,19)15(24)22-10-6-2-1-5-9(10)13-14(23)21-12-8-4-3-7-11(12)20-13/h1-8H,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOIASZFGSLHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide

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